molecular formula C7H11N3 B13098408 N,N-Dimethyl-1-(pyridazin-3-yl)methanamine

N,N-Dimethyl-1-(pyridazin-3-yl)methanamine

Cat. No.: B13098408
M. Wt: 137.18 g/mol
InChI Key: HXUYTZZBFFXZDH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(pyridazin-3-yl)methanamine is an organic compound that belongs to the class of amines It features a pyridazine ring substituted with a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(pyridazin-3-yl)methanamine typically involves the reaction of pyridazine derivatives with dimethylamine. One common method is the alkylation of pyridazine with formaldehyde and dimethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(pyridazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce dihydropyridazine compounds.

Scientific Research Applications

N,N-Dimethyl-1-(pyridazin-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(pyridazin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The pyridazine ring may also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(pyridin-3-yl)methanamine
  • N,N-Dimethyl-1-(piperazin-1-yl)phenyl)methanamine

Uniqueness

N,N-Dimethyl-1-(pyridazin-3-yl)methanamine is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to similar compounds with pyridine or piperazine rings. These differences can influence the compound’s reactivity and binding affinity in various applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,N-dimethyl-1-pyridazin-3-ylmethanamine

InChI

InChI=1S/C7H11N3/c1-10(2)6-7-4-3-5-8-9-7/h3-5H,6H2,1-2H3

InChI Key

HXUYTZZBFFXZDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=CC=C1

Origin of Product

United States

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